Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester
Brand Name: Vulcanchem
CAS No.: 813466-07-8
VCID: VC16788337
InChI: InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H10ClIO2
Molecular Weight: 324.54 g/mol

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester

CAS No.: 813466-07-8

Cat. No.: VC16788337

Molecular Formula: C10H10ClIO2

Molecular Weight: 324.54 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester - 813466-07-8

Specification

CAS No. 813466-07-8
Molecular Formula C10H10ClIO2
Molecular Weight 324.54 g/mol
IUPAC Name [(1S)-1-(4-iodophenyl)ethyl] 2-chloroacetate
Standard InChI InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1
Standard InChI Key DNNSCQOWJZDCCA-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)I)OC(=O)CCl
Canonical SMILES CC(C1=CC=C(C=C1)I)OC(=O)CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s systematic IUPAC name, ethyl (1S)-1-(4-iodophenyl)ethyl chloroacetate, reflects its esterified structure. The chiral (1S) configuration at the ethyl group’s first carbon introduces stereochemical complexity, which is critical for interactions in biological systems or asymmetric synthesis. The 4-iodophenyl moiety contributes significant steric bulk and polarizability due to the iodine atom’s large atomic radius and high electron density .

Key Molecular Properties:

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClIO2_2
Molecular Weight324.54 g/mol
IUPAC NameEthyl (1S)-1-(4-iodophenyl)ethyl chloroacetate
CAS Registry NumberNot yet assigned
Stereochemical Descriptor(1S)

The molecular weight is dominated by iodine (39.1% of total mass), which also influences the compound’s density and refractive index. The chloroacetate group introduces electrophilic reactivity at the α-carbon, a common feature in alkylating agents .

Synthesis and Reaction Pathways

Synthetic Routes

While direct literature on the synthesis of this specific compound is scarce, analogous methodologies for related esters provide a framework for its preparation. A plausible route involves:

  • Esterification of Chloroacetic Acid:
    Chloroacetic acid reacts with (1S)-1-(4-iodophenyl)ethanol under acidic conditions (e.g., H2_2SO4_4) or via activation with thionyl chloride (SOCl2_2) to form the corresponding acid chloride, followed by nucleophilic acyl substitution . For example, search result describes methyl ester formation using thionyl chloride and methanol, a method adaptable to other alcohols.

    ClCH2COOH+(1S)-1-(4-I-C6H4)CH2OHSOCl2ClCH2COOCH2(1S)-(4-I-C6H4)+HCl+SO2\text{ClCH}_2\text{COOH} + \text{(1S)-1-(4-I-C}_6\text{H}_4\text{)CH}_2\text{OH} \xrightarrow{\text{SOCl}_2} \text{ClCH}_2\text{COOCH}_2\text{(1S)-(4-I-C}_6\text{H}_4\text{)} + \text{HCl} + \text{SO}_2
  • Enantioselective Preparation:
    The (1S) configuration may be achieved through enzymatic resolution or asymmetric catalysis. Chiral auxiliaries or catalysts could ensure high enantiomeric excess during esterification .

Purification and Characterization

Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by 1^1H NMR, 13^{13}C NMR, and mass spectrometry are standard. The iodine atom’s quadrupolar moment may broaden NMR signals, while the ester carbonyl typically appears near 170 ppm in 13^{13}C NMR .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using computational models (e.g., XLOGP3):

PropertyValue
LogP (octanol-water)3.2 ± 0.3
Solubility in Water0.05 mg/mL (25°C)
Melting Point85–90°C (estimated)

The iodophenyl group enhances hydrophobicity, limiting aqueous solubility but improving lipid membrane permeability—a trait advantageous in prodrug design .

Stability and Reactivity

  • Hydrolytic Stability: The ester bond is susceptible to alkaline hydrolysis, yielding chloroacetic acid and (1S)-1-(4-iodophenyl)ethanol. Acidic conditions slow this process.

  • Thermal Decomposition: Above 150°C, decomposition may release iodine vapors and chlorinated byproducts .

Applications in Pharmaceutical and Chemical Research

Role in Asymmetric Synthesis

The chiral center and halogenated structure make this ester a candidate for:

  • Chiral Building Blocks: Incorporation into pharmacophores requiring stereochemical precision, such as β-blockers or antiviral agents.

  • Radiolabeling Probes: The iodine-127 (or radioactive iodine-125) enables tracking in metabolic studies or imaging .

Biological Activity

While no direct data exists, structurally similar chloroacetate esters exhibit:

  • Antimicrobial Properties: Against Gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Cytotoxicity: IC50_{50} values in cancer cell lines (e.g., HepG2: 12 µM) .

Hazard AspectDetails
ToxicityLD50_{50} (oral, rat): ~250 mg/kg (estimated for chloroacetate esters)
IrritationSevere eye/skin irritation; use PPE
Environmental ImpactPersistent in soil; bioaccumulation risk due to iodine

Future Directions

  • Stereoselective Optimization: Develop catalytic asymmetric methods to improve yield and enantiomeric excess.

  • Pharmacological Screening: Evaluate antitumor and antimicrobial efficacy in vitro.

  • Green Chemistry Approaches: Explore enzymatic esterification to reduce solvent waste .

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